Isoxazol-4-yl-carbamic acid tert-butyl ester
Description
Isoxazol-4-yl-carbamic acid tert-butyl ester is a chemical compound with the CAS Number: 1414959-10-6 . It has a molecular weight of 184.19 and its IUPAC name is tert-butyl 4-isoxazolylcarbamate . The compound is a white solid .
Synthesis Analysis
The synthesis of isoxazoles, including this compound, has been a subject of research in medicinal chemistry . The reaction was tested on a wide range of substrates and exemplifies an effective method for the synthesis of trisubstituted isoxazoles .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: C8H12N2O3 . The InChI code for this compound is 1S/C8H12N2O3/c1-8(2,3)13-7(11)10-6-4-9-12-5-6/h4-5H,1-3H3,(H,10,11) .Chemical Reactions Analysis
The primary activated nitro compounds condensed with alkenes to give isoxazolines and with alkynes to give isoxazoles . This reaction occurs in chloroform in the presence of 1,4-diazabicyclo[2.2.2]octane or other suitable N-bases via 1,3-dipolar cycloaddition .Physical and Chemical Properties Analysis
This compound is a white solid with a molecular weight of 184.19 . Its IUPAC name is tert-butyl 4-isoxazolylcarbamate .Properties
IUPAC Name |
tert-butyl N-(1,2-oxazol-4-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-8(2,3)13-7(11)10-6-4-9-12-5-6/h4-5H,1-3H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYVFOQYIYZATL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CON=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101206406 | |
Record name | Carbamic acid, N-4-isoxazolyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101206406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1414959-10-6 | |
Record name | Carbamic acid, N-4-isoxazolyl-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1414959-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-4-isoxazolyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101206406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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